molecular formula C16H13ClN2O4S B3703338 4-[[[(3-Chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid

4-[[[(3-Chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid

Cat. No.: B3703338
M. Wt: 364.8 g/mol
InChI Key: RYFMCDMGNIPHKV-UHFFFAOYSA-N
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Description

4-[[[(3-Chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a unique structure that includes a chloro-methoxybenzoyl group, a thioxomethyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[(3-Chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-methoxybenzoic acid, which is then reacted with thioxomethylamine under controlled conditions to form the intermediate product. This intermediate is further reacted with benzoic acid derivatives to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[[[(3-Chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[[[(3-Chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[[(3-Chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The chloro-methoxybenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thioxomethyl group may also play a role in modulating the compound’s activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[[(3-Chloro-4-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c1-23-13-7-4-10(8-12(13)17)14(20)19-16(24)18-11-5-2-9(3-6-11)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFMCDMGNIPHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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